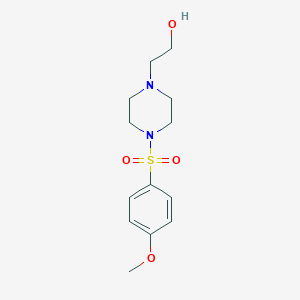
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C13H20N2O4S . It has a molecular weight of 300.38 . The compound is used in scientific research and exhibits complex properties that enable its application in diverse fields such as pharmacology, organic synthesis, and medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product was purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of “2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol” can be analyzed using various spectroscopic techniques. The compound’s structure has been assigned by HRMS, IR, 1H, and 13C NMR experiments .Physical And Chemical Properties Analysis
The compound has a melting point of 121-123°C . It is a powder at room temperature .Applications De Recherche Scientifique
5-HT6 Receptor Antagonists
Compounds related to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol have been identified as potent 5-HT6 receptor antagonists. For instance, Vera et al. (2016) discovered that certain derivatives of this compound show strong binding affinities and act as antagonists in 5-HT6 receptor functional assays (Vera et al., 2016).
Crystal Structure and DFT Studies
Kumara et al. (2017) focused on crystal structure studies and Density Functional Theory (DFT) calculations of compounds similar to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. This research helps in understanding the reactive sites for electrophilic and nucleophilic nature of these molecules (Kumara et al., 2017).
Synthesis and Chemical Properties
Wang Jin-peng (2013) detailed the synthesis process of a similar compound, which contributes to understanding the chemical properties and potential applications of these types of molecules (Wang Jin-peng, 2013).
Antimicrobial Studies
Patel and Agravat (2009) investigated the antimicrobial properties of pyridine derivatives related to this compound. Their findings indicate significant antibacterial activity, which could be relevant for developing new antimicrobial agents (Patel & Agravat, 2009).
Enzymatic Metabolism in Novel Antidepressants
Hvenegaard et al. (2012) examined the metabolism of a compound structurally related to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, providing insights into its potential role in novel antidepressants (Hvenegaard et al., 2012).
PI3Kα Inhibitors
Lanman et al. (2014) explored the efficacy of alcohols as replacements for the piperazine sulfonamide portion of PI3Kα inhibitors, which includes compounds similar to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol. Their research contributes to the development of cancer therapies (Lanman et al., 2014).
Bacterial Persistence
Kim et al. (2011) identified that a chemical compound structurally related to 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol selectively kills bacterial persisters, a significant finding for addressing antibiotic resistance (Kim et al., 2011).
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-19-12-2-4-13(5-3-12)20(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWVVGUOHKZQOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349929 |
Source


|
| Record name | 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | |
CAS RN |
321531-40-2 |
Source


|
| Record name | 2-[4-(4-Methoxybenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

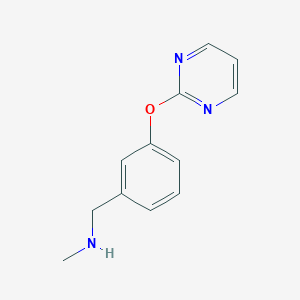

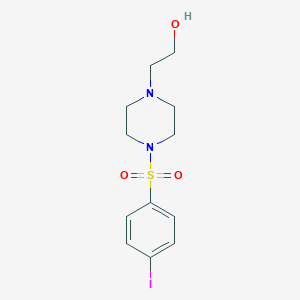

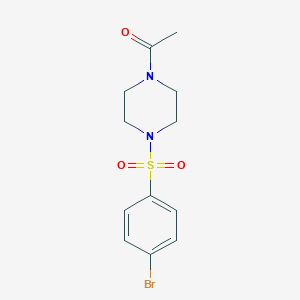
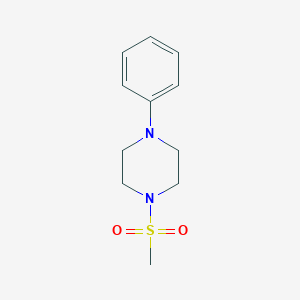
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)
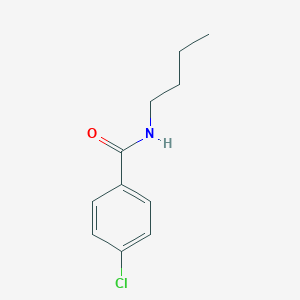




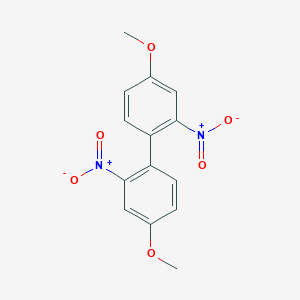
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)